7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-2-(4-chlorophenyl)-6-methylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, chloroform
Conditions: Reflux, room temperature
Major Products:
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Scientific Research Applications
7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carbonyl chloride
- 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Comparison: Compared to its analogs, 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride is unique due to its carbonyl chloride functional group, which makes it highly reactive and versatile in chemical synthesis . Its structural features allow for diverse modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C17H10Cl3NO |
---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-6-12-13(17(20)22)7-15(21-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3 |
InChI Key |
QBXRHAPYOUSCES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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